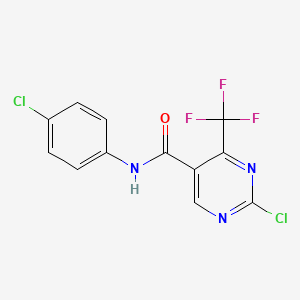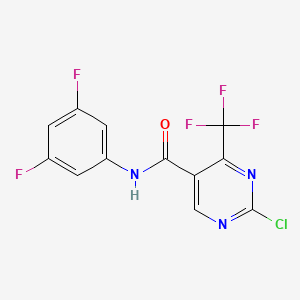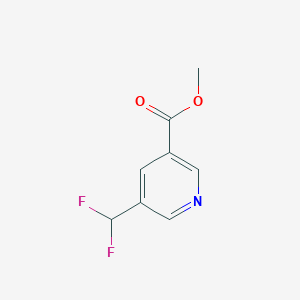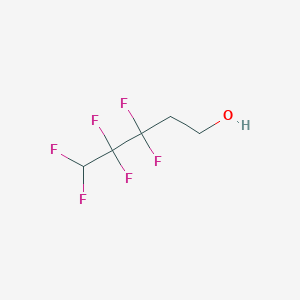
3,3,4,4,5,5-Hexafluoropentan-1-ol
Übersicht
Beschreibung
3,3,4,4,5,5-Hexafluoropentan-1-ol: is an organofluorine compound with the molecular formula C5H6F6O. This compound is characterized by the presence of six fluorine atoms attached to a pentanol backbone, making it a highly fluorinated alcohol. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, such as high thermal stability and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fluorination of Pentanol Derivatives: One common method involves the fluorination of pentanol derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Electrochemical Fluorination: This method involves the electrochemical fluorination of pentanol in the presence of hydrogen fluoride. The process is carried out in an electrolytic cell, where the pentanol is subjected to an electric current, resulting in the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of 3,3,4,4,5,5-Hexafluoropentan-1-ol often involves large-scale electrochemical fluorination due to its efficiency and scalability. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3,4,4,5,5-Hexafluoropentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hexafluoropentane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents include thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Hexafluoropentanoic acid
Reduction: Hexafluoropentane
Substitution: Hexafluoropentyl chloride, Hexafluoropentyl amine
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,4,4,5,5-Hexafluoropentan-1-ol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and resistance to chemical degradation.
Biology and Medicine: In biological research, the compound is used as a probe to study the effects of fluorination on biological systems. It is also investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and surfactants. Its high thermal stability and resistance to oxidation make it suitable for applications in harsh chemical environments.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5-Hexafluoropentan-1-ol is primarily influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which affects the compound’s reactivity and interactions with other molecules. The compound can form strong hydrogen bonds and participate in various chemical reactions due to the electron-withdrawing nature of fluorine.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: This compound has a similar structure but with two hydroxyl groups, making it more hydrophilic.
3,3,4,4,5,5,5-Heptafluoropentan-1-ol: This compound has an additional fluorine atom, which further enhances its thermal stability and resistance to oxidation.
Uniqueness: 3,3,4,4,5,5-Hexafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms, which imparts a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.
Eigenschaften
IUPAC Name |
3,3,4,4,5,5-hexafluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-3(7)5(10,11)4(8,9)1-2-12/h3,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHLZJSBOHCQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

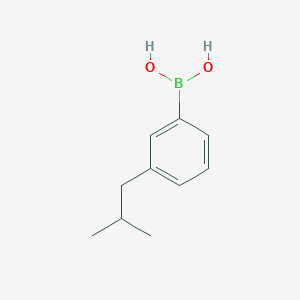
![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
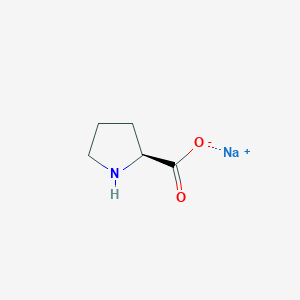
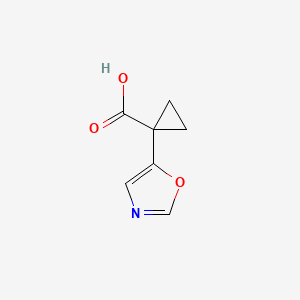
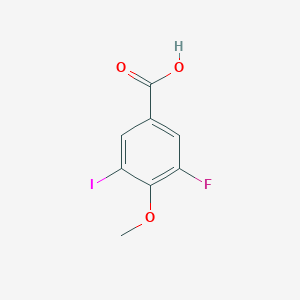
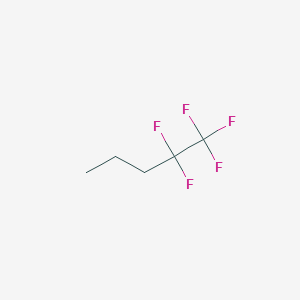
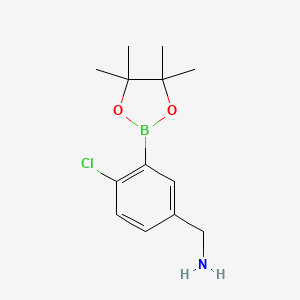
![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)
![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)
